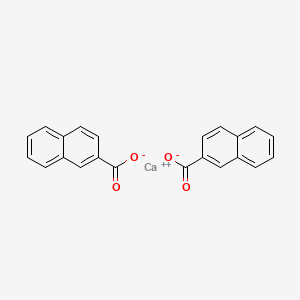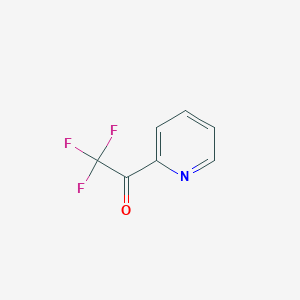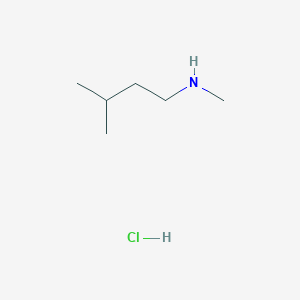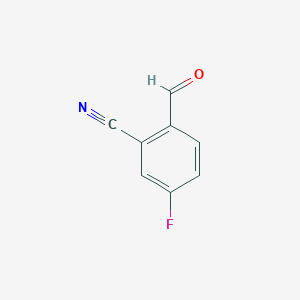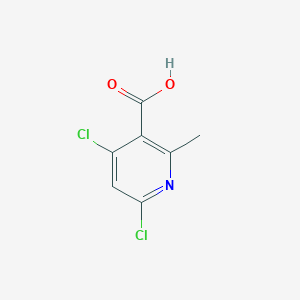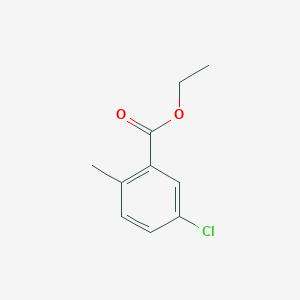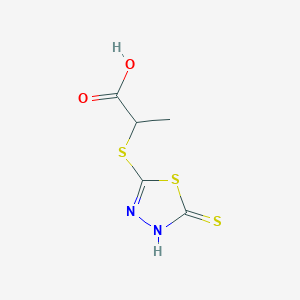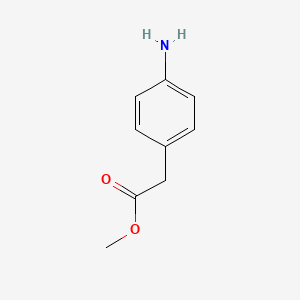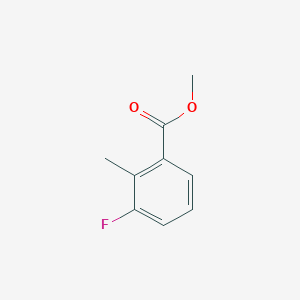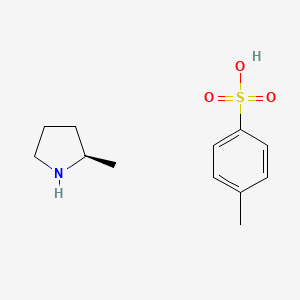
(R)-2-Methylpyrrolidine tosylate
Descripción general
Descripción
Tosylates are organic compounds that contain a sulfonate functional group. They are often used as intermediates in organic synthesis . They are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .
Synthesis Analysis
Tosylates can be synthesized from alcohols using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) . An example of a reaction involving a tosylate is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of tosylates generally includes a sulfonate group attached to a carbon chain. The exact structure would depend on the specific tosylate compound .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions . They can be displaced by a variety of nucleophiles, leading to the formation of new compounds .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on (R)-2-Methylpyrrolidine Tosylate has included the determination of its crystal structure. Gupta et al. (1995) analyzed the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, revealing details about its space group, cell parameters, and molecular arrangement, including the pyrrolidine ring and sulfur atom coordination (Gupta et al., 1995).
Chemical Synthesis and Reactions
(R)-2-Methylpyrrolidine Tosylate is also significant in synthetic chemistry. Ōishi et al. (1972) reported the synthesis of N-methyl-N-tosylpyrrolidinium perchlorate as a stable, crystalline salt used for selective tosylation of amino-groups (Ōishi et al., 1972). Zhao et al. (2006) described an efficient synthesis method for (R)-2-methylpyrrolidine, highlighting its practicality and high yield (Zhao et al., 2006). Hao (2007) synthesized (R)-2-Methylpyrrolidine from (R)-2-(tritylamino)-propionaldehyde, demonstrating its application in organic synthesis (Hao, 2007).
Catalysis and Cycloadditions
The compound plays a role in catalytic processes and cycloaddition reactions. Wang et al. (2015) developed Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions with 1-tosyl 1,2,3-triazoles, facilitating the synthesis of aminopyrroles and dihydropyrazines (Wang et al., 2015).
Pharmacological Profiles
In the realm of pharmacology, research has explored the compound’s derivatives. Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist derived from 1-methylpyrrolidine, highlighting its potent and competitive activity (Ogawa et al., 2002).
Enantiomeric Resolution
The compound's role in enantiomeric resolution has been studied. Sakurai et al. (2006) investigated the molecular mechanism of dielectrically controlled resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid, demonstrating its potential in stereochemistry (Sakurai et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-QDXATWJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609435 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methylpyrrolidine tosylate | |
CAS RN |
204387-55-3 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




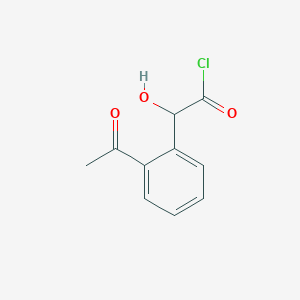
![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)
